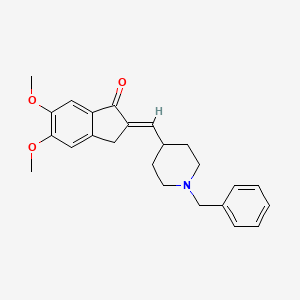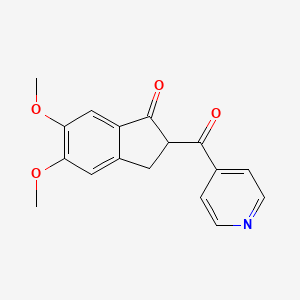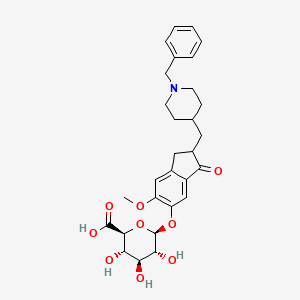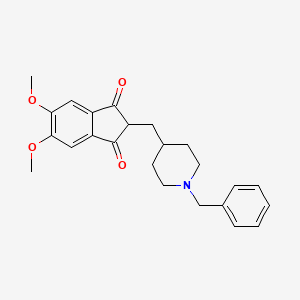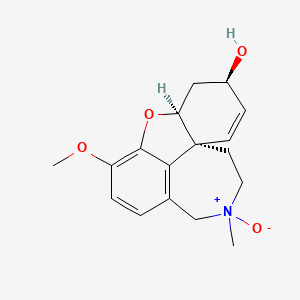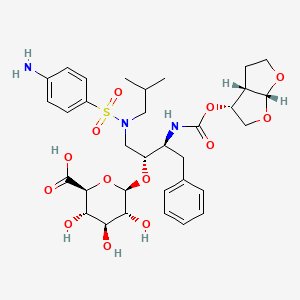
Darunavir O-|A-D-Glucuronide
Descripción general
Descripción
Darunavir O-|A-D-Glucuronide is a glucuronide conjugate of Darunavir . Darunavir is a HIV protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection in patients with a history of prior antiretroviral therapies . It is designed to combat resistance to standard HIV therapy .
Synthesis Analysis
The synthesis of glucuronide conjugates like Darunavir O-|A-D-Glucuronide is quite challenging due to the inability of mass spectrometry to generate structure-informative fragments about the site of glucuronidation . A method has been described to differentiate acyl-, O-, and N- glucuronides using chemical derivatization . This approach was successfully validated using commercial glucuronide standards .Molecular Structure Analysis
The molecular structure of Darunavir O-|A-D-Glucuronide is complex, with a total of 99 bonds, including 54 non-H bonds, 16 multiple bonds, 15 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 3 six-membered rings, and 1 eight-membered ring .Aplicaciones Científicas De Investigación
Absorption and Metabolism :
- Darunavir is extensively metabolized, mainly through pathways such as carbamate hydrolysis, hydroxylation, and to a lesser extent, glucuronidation (Vermeir et al., 2009).
- Ritonavir, when used with Darunavir, inhibits some metabolic pathways, increasing the excretion of Darunavir metabolites, including glucuronide forms (Rittweger & Arastéh, 2007).
Efficacy in HIV Treatment :
- Darunavir, often boosted with ritonavir, has shown potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains (Tremblay, 2008).
- It's effective in treatment-experienced patients, significantly improving viral suppression compared to other protease inhibitors (Clotet et al., 2007).
Safety and Pharmacokinetics :
- Darunavir has a favorable safety profile and tolerability in HIV-1 infected patients, with most adverse events being mild to moderate (McKeage et al., 2009).
- The drug is primarily metabolized in the liver, involving cytochrome P450 enzymes, and its bioavailability is significantly increased when taken with food (Rittweger & Arastéh, 2007).
Applications Beyond HIV :
- There's emerging evidence of Darunavir's potential application in treating other viral infections like SARS-CoV-2 (Beck et al., 2020).
- Its efficacy in SARS-CoV-2 is attributed to its mechanism of action on viral proteinases and replication complex components.
Safety And Hazards
Direcciones Futuras
Darunavir, the parent compound of Darunavir O-|A-D-Glucuronide, is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection . This suggests potential future directions for the study and application of Darunavir and its glucuronide conjugates.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOVHLAWBUMQFG-XXNFXRIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747418 | |
| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Darunavir O-|A-D-Glucuronide | |
CAS RN |
1159613-27-0 | |
| Record name | Darunavir metabolite M20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-1-((((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)METHYL)-2-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-3-PHENYLPROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2IG33O2AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
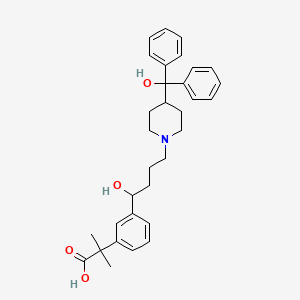
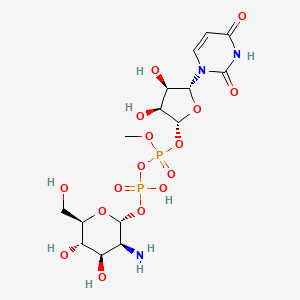
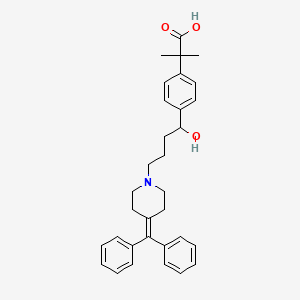
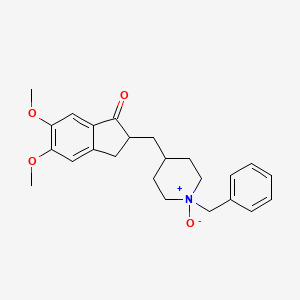
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
